molecular formula C6H14ClF2NO2 B13463008 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride CAS No. 2913279-24-8

4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride

Cat. No.: B13463008
CAS No.: 2913279-24-8
M. Wt: 205.63 g/mol
InChI Key: LEDGMGNXZQGGRS-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H14ClF2NO2 and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of fluorine atoms, a methylamino group, and a diol structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Fluorination: Introduction of fluorine atoms into the pentane backbone.

    Amination: Incorporation of the methylamino group.

    Diol Formation: Introduction of hydroxyl groups at the 1 and 2 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the diol structure.

Scientific Research Applications

4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and specificity, while the diol structure allows for hydrogen bonding interactions. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-5-(ethylamino)pentane-1,2-diol hydrochloride
  • 4,4-Difluoro-5-(propylamino)pentane-1,2-diol hydrochloride

Uniqueness

4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2913279-24-8

Molecular Formula

C6H14ClF2NO2

Molecular Weight

205.63 g/mol

IUPAC Name

4,4-difluoro-5-(methylamino)pentane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13F2NO2.ClH/c1-9-4-6(7,8)2-5(11)3-10;/h5,9-11H,2-4H2,1H3;1H

InChI Key

LEDGMGNXZQGGRS-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC(CO)O)(F)F.Cl

Origin of Product

United States

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